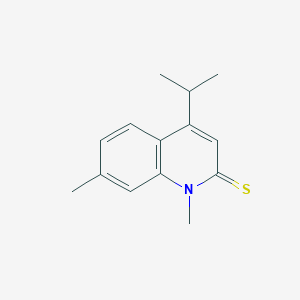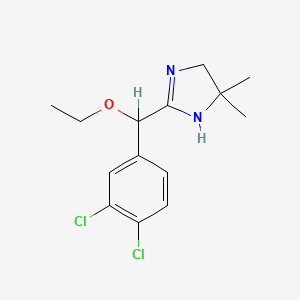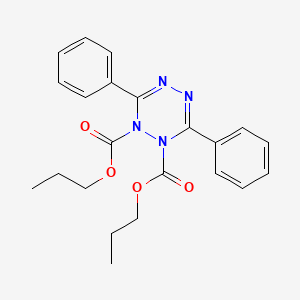
Dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate is a chemical compound belonging to the tetrazine family Tetrazines are heterocyclic compounds containing a ring of four nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate typically involves the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate involves its ability to undergo inverse electron demand Diels-Alder reactions with various dienophiles. This reaction forms stable adducts, which can be used for labeling and imaging purposes. The compound’s molecular targets include electron-rich alkenes and alkynes, and the pathways involved are primarily related to cycloaddition reactions.
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Lacks the dipropyl ester groups, making it less versatile in certain applications.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains pyridyl groups instead of phenyl groups, which can alter its reactivity and applications.
Uniqueness
Dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate is unique due to its combination of dipropyl and diphenyl substituents, which enhance its solubility and reactivity. This makes it a valuable compound for various chemical, biological, and industrial applications.
Properties
CAS No. |
579523-89-0 |
|---|---|
Molecular Formula |
C22H24N4O4 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
dipropyl 3,6-diphenyl-1,2,4,5-tetrazine-1,2-dicarboxylate |
InChI |
InChI=1S/C22H24N4O4/c1-3-15-29-21(27)25-19(17-11-7-5-8-12-17)23-24-20(18-13-9-6-10-14-18)26(25)22(28)30-16-4-2/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
DJFNJLZNKSZPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N1C(=NN=C(N1C(=O)OCCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
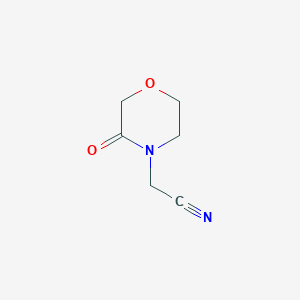

![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
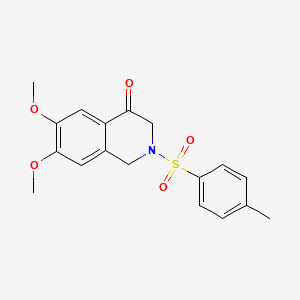
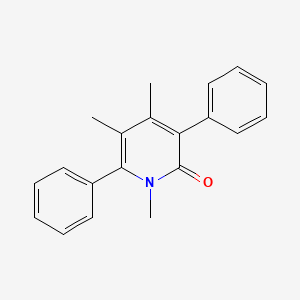

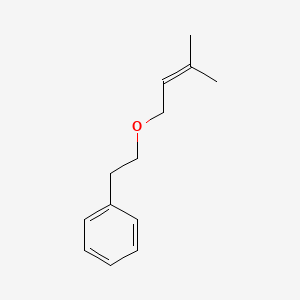
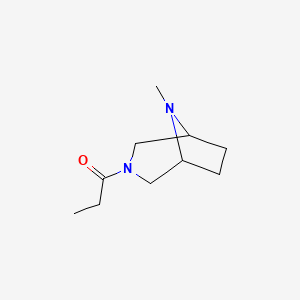
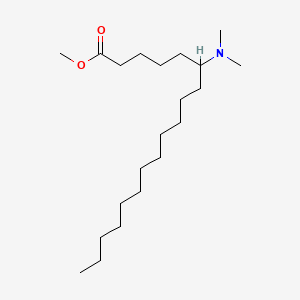
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
![(6-Benzyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13951975.png)
